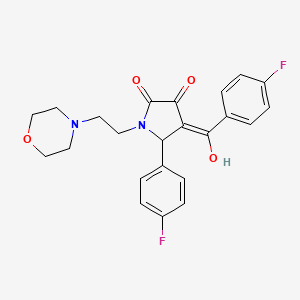![molecular formula C19H12ClN3O2 B5398609 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398609.png)
7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a benzodioxole and a chlorophenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxole group: This step may involve a coupling reaction using a benzodioxole derivative.
Introduction of the chlorophenyl group: This can be done via a substitution reaction using a chlorophenyl reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular targets are involved.
Industry
Material Science: It might find applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine would depend on its specific interactions with biological targets. Typically, such compounds may bind to enzymes or receptors, altering their activity and thereby exerting their effects. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The presence of the chlorophenyl group in 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine may confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-4-1-12(2-5-14)15-10-22-23-16(7-8-21-19(15)23)13-3-6-17-18(9-13)25-11-24-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHZWVRVIUUFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)
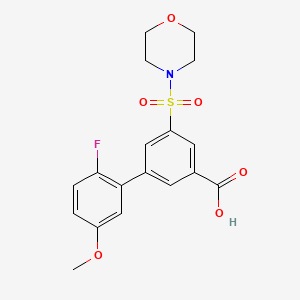
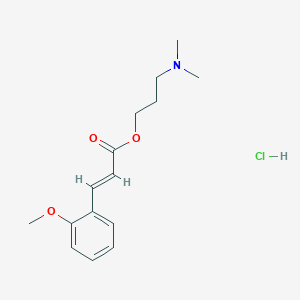
![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![3-(1H-benzimidazol-2-yl)-1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B5398543.png)
![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5398548.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)

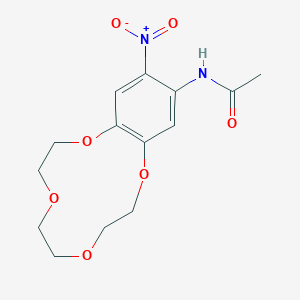
![N,3,3-trimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide](/img/structure/B5398561.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B5398582.png)
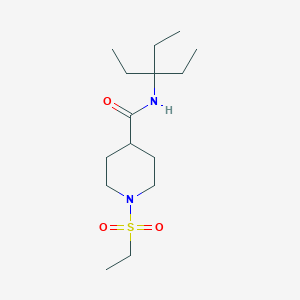
![1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5398597.png)
